2-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a hydroxychroman moiety, and an acetamide functional group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the hydroxychroman moiety. One common approach is to first synthesize 4-fluorophenylacetamide and then react it with a hydroxychroman derivative under specific reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can be used to study biological processes and interactions. Its structural features make it suitable for probing enzyme activities, receptor binding, and cellular signaling pathways.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for treating various diseases. Its fluorophenyl group, in particular, can enhance the bioavailability and stability of pharmaceuticals.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can improve the performance and durability of these materials, making them suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
4-Fluorophenylacetamide: Similar in structure but lacks the hydroxychroman moiety.
Chroman-4-ol derivatives: Similar in the hydroxychroman part but differ in the phenyl group.
Fluorinated acetamides: Similar in the acetamide part but differ in the phenyl group.
Uniqueness: 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide stands out due to its combination of fluorophenyl and hydroxychroman groups, which provides unique chemical and biological properties not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-14-7-5-13(6-8-14)11-17(21)20-12-18(22)9-10-23-16-4-2-1-3-15(16)18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNPVALYNHXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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